N-(4-chloro-3-nitrophenyl)-2-(2-ethylphenoxy)acetamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)-2-(2-ethylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-nitrophenyl group and an ethylphenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-2-(2-ethylphenoxy)acetamide typically involves the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to form 4-chloro-3-nitroaniline.
Acylation: The 4-chloro-3-nitroaniline is then acylated with 2-(2-ethylphenoxy)acetyl chloride in the presence of a base such as pyridine or triethylamine to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-2-(2-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), and bases (sodium hydroxide).
Major Products Formed
Reduction: N-(4-amino-3-nitrophenyl)-2-(2-ethylphenoxy)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-2-(2-ethylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-(2-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and ethylphenoxy groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity for target molecules.
Comparison with Similar Compounds
N-(4-chloro-3-nitrophenyl)-2-(2-ethylphenoxy)acetamide can be compared with other similar compounds, such as:
N-(4-chloro-3-nitrophenyl)-2-(2-methylphenoxy)acetamide: Similar structure but with a methyl group instead of an ethyl group.
N-(4-chloro-3-nitrophenyl)-2-(2-phenoxy)acetamide: Lacks the ethyl group, which may affect its chemical and biological properties.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-(2-ethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-2-11-5-3-4-6-15(11)23-10-16(20)18-12-7-8-13(17)14(9-12)19(21)22/h3-9H,2,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQVYXLDYMGHQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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